![molecular formula C7H4ClN3 B1300161 6-Chloropyrido[2,3-b]pyrazine CAS No. 68236-03-3](/img/structure/B1300161.png)

6-Chloropyrido[2,3-b]pyrazine

Overview

Description

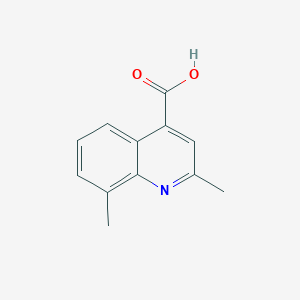

6-Chloropyrido[2,3-b]pyrazine is a useful research compound. Its molecular formula is C7H4ClN3 and its molecular weight is 165.58 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactivity

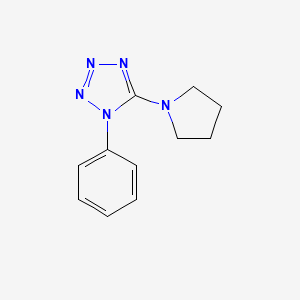

- 6-Chloropyrido[2,3-b]pyrazine has been used in the regioselective synthesis of various compounds. A study demonstrated its role in the one-pot synthesis of 9-alkyl-6-chloropyrido[3,2-e][1,2,4]triazolo[4,3-a]pyrazines, which act as nonxanthine adenosine receptor antagonists (Unciti-Broceta et al., 2005).

- It is also involved in the synthesis of pyrido[3,4-b]pyrazines, where its reactivity with various nucleophiles leads to C-C- and C-N coupling reactions, forming substituted derivatives (Mederski et al., 2003).

Optical and Thermal Properties

- This compound derivatives have been investigated for their potential in optoelectronic applications. The study on dipyrrolopyrazine (DPP) derivatives highlighted their promising optical and thermal properties for use in organic materials (Meti et al., 2017).

Heterocyclic Chemistry

- This compound plays a significant role in heterocyclic chemistry, particularly in the synthesis of polyfunctional tetrahydropyrido[2,3-b]pyrazine scaffolds. These scaffolds are key for creating various polysubstituted ring-fused systems, demonstrating the versatility of this compound in synthetic chemistry (Baron et al., 2005).

Electrophilic and Nucleophilic Reactions

- The compound is used in electrophilic and nucleophilic reactions to synthesize novel heterocycles with various biological activities. An example includes its role in synthesizing imidazo[1,5-d]pyrido[2,3-b][1,4]thiazines, potential ligands for the GABA receptor complex (Weber & Erker, 2002).

Antiproliferative Activity

- Research on novel 5,7-disubstituted 6-amino-5H-pyrrolo[3,2-b]pyrazine-2,3-dicarbonitriles found that certain derivatives exhibited significant antiproliferative activity, indicating the potential of this compound derivatives in cancer research (Dubinina et al., 2006).

Application in Organic Electronics

- Derivatives of this compound have been explored in the field of organic electronics, particularly in the creation of donor-acceptor copolymer semiconductors. These polymers exhibit tunable optical absorption, indicating their potential use in electronic devices (Wu et al., 2008).

Electrochromic Materials

- The compound is instrumental in synthesizing polymeric electrochromic materials. Research on donor-acceptor polymers using this compound derivatives showed promising results for applications in NIR electrochromic devices (Zhao et al., 2014).

Mechanism of Action

Safety and Hazards

Future Directions

Pyrrolopyrazine, a scaffold that includes a pyrrole ring and a pyrazine ring, has exhibited a wide range of biological activities . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives, including 6-Chloropyrido[2,3-b]pyrazine, could help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Properties

IUPAC Name |

6-chloropyrido[2,3-b]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3/c8-6-2-1-5-7(11-6)10-4-3-9-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHKACFUJNYOJPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=NC=CN=C21)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50348808 | |

| Record name | 6-chloropyrido[2,3-b]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68236-03-3 | |

| Record name | 6-chloropyrido[2,3-b]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloropyrido[2,3-b]pyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

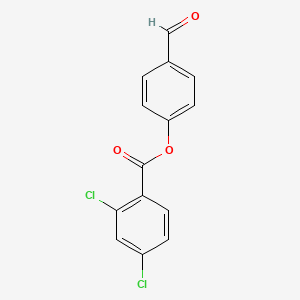

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the most notable reaction of 6-chloropyrido[2,3-b]pyrazine with potassium amide in liquid ammonia?

A1: this compound undergoes a unique ring contraction reaction when treated with potassium amide (KNH2) in liquid ammonia (NH3). This reaction forms 1H-imidazo[4,5-b]pyridine, a structurally distinct heterocyclic compound. [, , , ]

Q2: What is the role of the chlorine atom in the ring contraction reaction of this compound?

A2: The chlorine atom at the 6-position plays a crucial role in the ring contraction. Replacing chlorine with fluorine leads to aminolysis, while bromine substitution results in reductive debromination. Only the 6-chloro derivative undergoes the ring contraction to 1H-imidazo[4,5-b]pyridine. [, ] This highlights the unique reactivity of the chlorine substituent in this specific transformation.

Q3: How does the presence of substituents on the pyrido[2,3-b]pyrazine ring affect its reactivity with potassium amide?

A3: Research indicates that substituents on the pyrido[2,3-b]pyrazine ring influence both the reaction pathway and product distribution. For instance, bulky substituents like tert-butyl groups can hinder the ring contraction and favor the formation of a stable σ-adduct at C-3. [] The presence and position of substituents can significantly alter the electronic and steric environment of the molecule, leading to these observed differences in reactivity.

Q4: What insights into the ring contraction mechanism were obtained through isotopic labeling studies?

A4: Isotopic labeling studies using 15N and 13C provided crucial information about the ring contraction mechanism. These experiments demonstrated that the reaction proceeds through an initial formation of a σ-adduct between the amide ion and C-2 of the pyrido[2,3-b]pyrazine ring. This σ-adduct then undergoes an intramolecular rearrangement, ultimately leading to the expulsion of both the chlorine atom and the C-2 carbon, forming the 1H-imidazo[4,5-b]pyridine product. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(9-Benzyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]acetamide](/img/structure/B1300107.png)

![[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetic acid](/img/structure/B1300137.png)